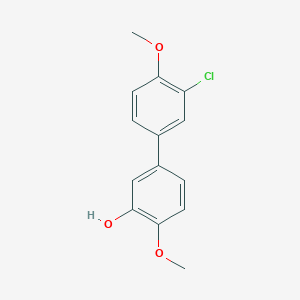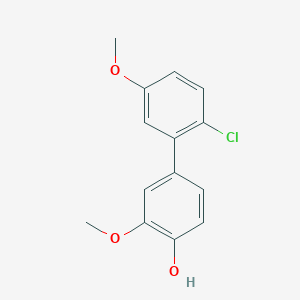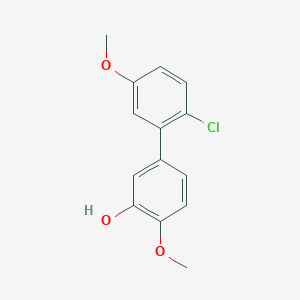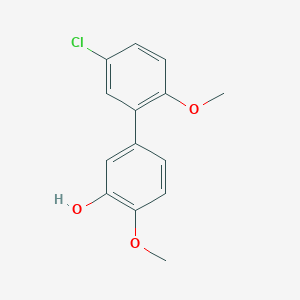
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% (2-MTP) is a synthetic compound that has been used in a variety of scientific research applications. It is a non-steroidal anti-inflammatory drug (NSAID) that is used to reduce inflammation and pain. 2-MTP is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. 2-MTP has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anti-cancer agent.
科学的研究の応用
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of COX enzymes, as well as to investigate the biochemical and physiological effects of NSAIDs. 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has also been used to study the anti-inflammatory and analgesic effects of NSAIDs, as well as their potential anti-cancer effects. Additionally, 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has been used to investigate the effects of NSAIDs on the cardiovascular system.
作用機序
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% is a potent inhibitor of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are molecules involved in inflammation, pain, and other physiological processes. By inhibiting COX enzymes, 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has been shown to reduce inflammation and pain. It has also been shown to reduce the production of inflammatory mediators, such as cytokines and leukotrienes. Additionally, 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has been shown to have anti-cancer effects in animal models.
実験室実験の利点と制限
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is a potent inhibitor of COX enzymes, which makes it useful for studying the mechanism of action of NSAIDs. Additionally, it is a non-steroidal anti-inflammatory drug, which makes it useful for studying the biochemical and physiological effects of NSAIDs. However, 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% is a synthetic compound and is not found in nature, which may limit its utility in some experiments.
将来の方向性
Future research on 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% could focus on its potential use as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95%, as well as its potential anti-cancer effects. Additionally, further research could be conducted to investigate the effects of 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% on the cardiovascular system. Finally, further research could be conducted to investigate the potential of 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% to be used as a drug delivery system.
合成法
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% is synthesized via a three-step process. The first step involves the condensation of 4-methoxybenzaldehyde and 2-trifluoromethylphenol to form 4-methoxy-2-trifluoromethylphenol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The second step involves the oxidation of 4-methoxy-2-trifluoromethylphenol to form 2-methoxy-4-(2-trifluoromethylphenyl)phenol. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The third step involves the purification of 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% by recrystallization.
特性
IUPAC Name |
2-methoxy-4-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-8-9(6-7-12(13)18)10-4-2-3-5-11(10)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEQXJXUHONWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685682 |
Source


|
| Record name | 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-trifluoromethylphenyl)phenol | |
CAS RN |
1261898-81-0 |
Source


|
| Record name | 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

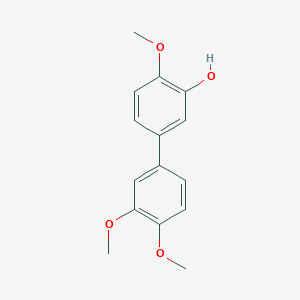
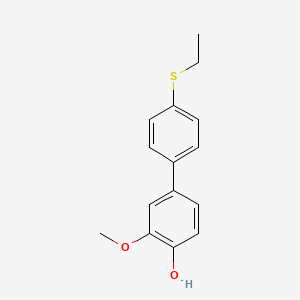


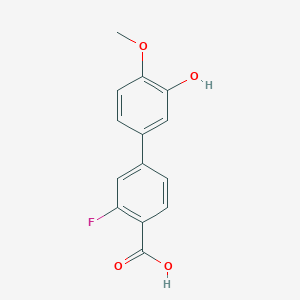
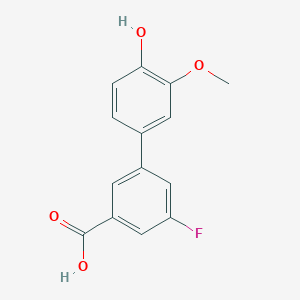
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)

